Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside is a complex organic compound with the molecular formula C19H24O5S It is a derivative of glucopyranoside, where the glucose moiety is modified with an ethyl group, a naphthylmethyl group, and a thio linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of glucose, followed by the introduction of the thio group. The naphthylmethyl group is then attached through a nucleophilic substitution reaction. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The naphthylmethyl group can be reduced to a naphthylmethyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Naphthylmethyl alcohol.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study carbohydrate-protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The naphthylmethyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside
- Benzyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside
- Ethyl 3-O-(2-phenyl)methyl-1-thio-beta-D-glucopyranoside
Uniqueness
This compound is unique due to the presence of the ethyl group, which can influence its solubility and reactivity compared to its methyl and benzyl analogs. The naphthylmethyl group provides a distinct hydrophobic character, making it suitable for interactions with specific protein targets .
Properties
Molecular Formula |
C19H24O5S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-6-(hydroxymethyl)-4-(naphthalen-2-ylmethoxy)oxane-3,5-diol |
InChI |
InChI=1S/C19H24O5S/c1-2-25-19-17(22)18(16(21)15(10-20)24-19)23-11-12-7-8-13-5-3-4-6-14(13)9-12/h3-9,15-22H,2,10-11H2,1H3 |
InChI Key |
XEZZCFPZLUSNAB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)OCC2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.